molecular formula C12H20O2Si B101344 Cumyl trimethylsilyl peroxide CAS No. 18057-16-4

Cumyl trimethylsilyl peroxide

Cat. No. B101344
CAS RN: 18057-16-4
M. Wt: 224.37 g/mol
InChI Key: GDLVNFLVQZLITO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cumyl trimethylsilyl peroxide (CTMSP) is a powerful organic peroxide that has been widely used in various fields of chemistry and biochemistry. It is a colorless, oily liquid that is highly reactive and unstable. CTMSP has been used as a radical initiator in polymerization reactions, as a crosslinking agent in the synthesis of elastomers and plastics, and as a reagent in organic synthesis.

Mechanism Of Action

Cumyl trimethylsilyl peroxide is a powerful radical initiator that can initiate free radical polymerization reactions. It can abstract hydrogen atoms from organic molecules to form free radicals. These free radicals can then react with other molecules to form polymer chains. Cumyl trimethylsilyl peroxide can also act as a crosslinking agent by reacting with organic molecules to form covalent bonds.

Biochemical And Physiological Effects

Cumyl trimethylsilyl peroxide is highly reactive and can cause skin and eye irritation. It can also cause respiratory problems if inhaled. Cumyl trimethylsilyl peroxide is not intended for human consumption and should be handled with care in a laboratory setting.

Advantages And Limitations For Lab Experiments

The advantages of using Cumyl trimethylsilyl peroxide in lab experiments include its high reactivity and ability to initiate free radical polymerization reactions. However, Cumyl trimethylsilyl peroxide is highly unstable and can be dangerous if not handled properly. It requires careful handling and storage to prevent explosions and other accidents.

Future Directions

There are several future directions for the use of Cumyl trimethylsilyl peroxide in scientific research. One potential application is in the synthesis of new polymers and materials. Cumyl trimethylsilyl peroxide could also be used in the development of new organic compounds and drugs. Further research is needed to explore these and other potential applications of Cumyl trimethylsilyl peroxide in scientific research.

Synthesis Methods

Cumyl trimethylsilyl peroxide can be synthesized by reacting cumene hydroperoxide (CHP) with trimethylsilyl chloride (TMSCl) in the presence of a catalyst such as aluminum chloride. The reaction takes place in anhydrous conditions and requires careful handling due to the explosive nature of the reactants and products.

Scientific Research Applications

Cumyl trimethylsilyl peroxide has been widely used in scientific research as a radical initiator in polymerization reactions. It has been used in the synthesis of polyethylene, polystyrene, and other polymers. Cumyl trimethylsilyl peroxide has also been used as a crosslinking agent in the synthesis of elastomers and plastics. In addition, Cumyl trimethylsilyl peroxide has been used as a reagent in organic synthesis. It has been used in the synthesis of epoxides, alcohols, and other organic compounds.

properties

CAS RN

18057-16-4

Product Name

Cumyl trimethylsilyl peroxide

Molecular Formula

C12H20O2Si

Molecular Weight

224.37 g/mol

IUPAC Name

trimethyl(2-phenylpropan-2-ylperoxy)silane

InChI

InChI=1S/C12H20O2Si/c1-12(2,13-14-15(3,4)5)11-9-7-6-8-10-11/h6-10H,1-5H3

InChI Key

GDLVNFLVQZLITO-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=CC=C1)OO[Si](C)(C)C

Canonical SMILES

CC(C)(C1=CC=CC=C1)OO[Si](C)(C)C

synonyms

cumylperoxytrimethylsilane

Origin of Product

United States

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